![molecular formula C16H18F3N3O3 B5676233 (1R*,5S*)-6-methyl-3-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676233.png)
(1R*,5S*)-6-methyl-3-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
The compound belongs to a class of chemicals with potential relevance in pharmacology and organic chemistry due to their complex molecular structure and functional groups. These compounds are often studied for their unique reactions and properties that can contribute to various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of diazabicyclo nonanone derivatives involves multiple steps, including cyclization and functional group transformations. These processes are designed to construct the bicyclic framework and introduce functional groups at specific positions on the molecule (O’Donnell et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of these compounds often involves X-ray crystallography to determine the stereochemistry and confirm the configuration of the chiral centers. The molecular framework typically includes a bicyclic system with specific substituents contributing to its pharmacological properties (Wu et al., 2015).
Chemical Reactions and Properties
Diazabicyclo nonanone derivatives undergo various chemical reactions, including nucleophilic addition, due to the presence of carbonyl groups. These reactions are significant for further modifications and derivatization of the compound. Their reactivity is influenced by the electronic effects of substituents and the bicyclic structure (Dotsenko et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and drug formulation. These properties are determined by the compound's molecular structure and functional groups (Fernández et al., 1995).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the compound's behavior in chemical reactions and biological environments. These properties are influenced by the electronic configuration and the presence of functional groups (Khurana et al., 2014).
properties
IUPAC Name |
(1R,5S)-6-methyl-3-[2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3/c1-20-11-5-4-10(14(20)24)7-22(8-11)13(23)9-21-6-2-3-12(15(21)25)16(17,18)19/h2-3,6,10-11H,4-5,7-9H2,1H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTKVVMWJDMPNZ-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)CN3C=CC=C(C3=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H](C1=O)CN(C2)C(=O)CN3C=CC=C(C3=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,5S*)-6-methyl-3-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one |
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